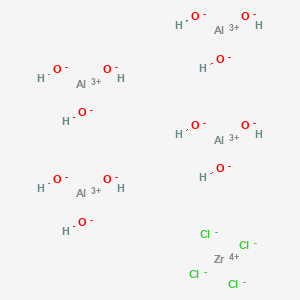

Aluminum zirconium tetrachlorohydrate

Description

Properties

CAS No. |

98106-52-6 |

|---|---|

Molecular Formula |

Al4Cl4H12O12Zr |

Molecular Weight |

545.0 g/mol |

IUPAC Name |

tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |

InChI |

InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |

InChI Key |

VGXPYLCBMMMTKL-UHFFFAOYSA-A |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Zirconium Tetrachlorohydrate Glycinate

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Aluminum Zirconium Tetrachlorohydrate Glycinate is a complex inorganic salt widely utilized as an active ingredient in antiperspirant products. Its efficacy stems from its ability to form a temporary plug within the sweat duct, physically impeding the flow of sweat to the skin's surface. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and regulatory compliance.

General Properties

| Property | Value | Reference |

| INCI Name | ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY | [1][2] |

| CAS Number | 134910-86-4 | [2] |

| Molecular Formula | C2H8AlClNO4Zr+5 (isomer) | [2][3] |

| Appearance | White to off-white, fine powder | |

| Solubility | Soluble in water and glycerol. | [3] |

Chemical Specifications

The United States Pharmacopeia (USP) provides standardized specifications for this compound Glycinate.

| Parameter | Specification | Reference |

| Aluminum (Al) Content | 14.0% - 15.5% | |

| Zirconium (Zr) Content | 13.0% - 15.5% | |

| Al/Zr Atomic Ratio | 2.0:1 to 5.99:1 | [4] |

| Chloride (Cl) Content | 17.0% - 18.5% | |

| (Aluminum + Zirconium)/Chloride Atomic Ratio | 1.5:1 to 0.9:1 | [4] |

| Glycine (B1666218) (N) Content | 10.5% - 13.5% | |

| pH (15% w/w aqueous solution) | 3.0 - 5.0 | |

| Loss on Drying (105°C) | 4.0% - 8.0% | |

| Iron (Fe) | ≤ 0.015% | |

| Heavy Metals | ≤ 0.002% |

Physical Properties

| Property | Value | Reference |

| Molecular Weight | ~603.63 g/mol (for isomer) | |

| Particle Size | Typically, 90-98.5% of particles are less than 44 µm (pass through 325 mesh). Finer grades with particles < 10 µm are also available. | |

| Thermal Stability | Decomposes upon heating. Initial weight loss is attributed to the loss of water molecules, followed by the degradation of the glycine ligand and subsequent decomposition of the aluminum zirconium chlorohydrate structure at higher temperatures.[5][6] |

Experimental Protocols

The following protocols are based on standardized methods, including those outlined in the United States Pharmacopeia (USP), for the analysis of this compound Glycinate.

Determination of Aluminum and Zirconium Content (Complexometric Titration)

This method allows for the sequential determination of zirconium and aluminum in a single sample.[7]

-

Apparatus: Automatic titrator with a photometric sensor (e.g., OMNIS Titrator with Optrode at 574 nm).

-

Reagents:

-

EDTA (0.1 mol/L)

-

Bismuth(III) nitrate (B79036) (0.05 mol/L)

-

Xylenol orange indicator solution

-

pH 1 buffer solution

-

pH 4.7 acetate (B1210297) buffer solution

-

-

Procedure:

-

Accurately weigh and dissolve a sample of this compound Glycinate in deionized water.

-

Add a few drops of xylenol orange indicator.

-

Adjust the pH of the solution to 1 with the pH 1 buffer.

-

Zirconium Titration: Titrate the solution with 0.1 mol/L EDTA. The endpoint is reached when the solution color changes from pink to yellow.[7]

-

Aluminum Titration: To the same solution, add 20 mL of pH 4.7 acetate buffer and a known excess of 0.1 mol/L EDTA (15 mL).

-

Back-titrate the excess EDTA with 0.05 mol/L Bismuth(III) nitrate. The endpoint is reached when the solution color changes from yellow to purple.[7]

-

Calculate the percentage of aluminum and zirconium based on the volumes of titrants used.

-

pH Measurement of Aqueous Solution

This protocol follows the USP general chapter <791> for pH determination.

-

Apparatus: Calibrated pH meter with a glass electrode.

-

Procedure:

-

Prepare a 15% (w/w) solution of this compound Glycinate in deionized water.

-

Calibrate the pH meter using standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pH of the sample.

-

Immerse the electrode in the sample solution and stir gently.

-

Record the pH reading once it has stabilized.

-

Particle Size Analysis by Laser Diffraction

This method provides a volume-weighted particle size distribution.

-

Apparatus: Laser diffraction particle size analyzer.

-

Dispersant: Dry, particulate-free air (for dry powder measurement) or a suitable non-reactive liquid in which the sample does not dissolve (for wet measurement).

-

Procedure (Dry Method):

-

Ensure the instrument is clean and a background measurement is taken.

-

Introduce the powder sample into the feeder.

-

Disperse the sample into the measurement cell using pressurized air.

-

The instrument measures the light scattering pattern created by the particles and calculates the particle size distribution based on Mie or Fraunhofer theory.

-

Report the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample volume is smaller, respectively.

-

High-Performance Liquid Chromatography (HPLC) for Polymer Distribution

HPLC is used to characterize the distribution of aluminum and zirconium polymer species, which is crucial for efficacy.

-

Apparatus: HPLC system with a UV detector.

-

Columns: A combination of size-exclusion columns suitable for separating polymer species (e.g., Phenominex and Waters columns in series).

-

Mobile Phase: 0.01N Nitric acid solution.

-

Sample Preparation: Prepare a 2% (w/w) aqueous solution of the active and filter through a 0.45 µm filter.

-

Procedure:

-

Inject the sample onto the column.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the eluent at a suitable wavelength.

-

The resulting chromatogram will show several peaks corresponding to different polymer sizes (often referred to as Peaks 1, 2, 3, 4, and 5/6), with smaller numbers indicating larger polymer species. The relative area of these peaks is used to characterize the polymer distribution.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition profile.

-

Apparatus: TGA and DSC instruments.

-

Procedure:

-

Accurately weigh a small amount of the sample into an appropriate pan (e.g., aluminum or alumina).

-

TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.

-

DSC: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference.

-

The TGA curve will show distinct steps corresponding to the loss of water and the decomposition of the organic and inorganic components. The DSC curve will show endothermic or exothermic peaks associated with these transitions.

-

Mechanism of Action and Visualization

The primary mechanism of action for this compound Glycinate as an antiperspirant is the formation of a physical plug within the eccrine sweat duct. This is not a receptor-mediated signaling pathway but a physicochemical process.

References

- 1. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aluminum Zirconium Tetrachlorohydrex Gly Solution [doi.usp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the Synthesis and Characterization of Aluminum Zirconium Tetrachlorohydrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum zirconium tetrachlorohydrate (AZT) complexes, key active ingredients in many antiperspirant and deodorant products. This document details experimental protocols for synthesis and various analytical techniques, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding.

Introduction

This compound glycine (B1666218) complexes are a class of coordination compounds valued for their efficacy in reducing perspiration.[1] These complexes are composed of monomeric and polymeric Zr⁴⁺ and Al³⁺ species, coordinated with hydroxide, chloride, and the amino acid glycine.[2][3] The glycine serves to buffer the acidity of the metal salts and prevent polymerization in aqueous solutions, enhancing stability and efficacy.[3][4] The primary mechanism of action involves the formation of a colloidal plug within the sweat ducts, physically obstructing the flow of sweat to the skin's surface.[2][5] The anhydrous form of these complexes also possesses moisture-absorbing properties.[5]

Synthesis of this compound Glycine Complexes

The synthesis of this compound glycine (AZTAG) complexes generally involves the reaction of an aluminum source, a zirconium source, and glycine in an aqueous solution, followed by heating and drying.[6]

General Synthesis Protocol

The classical method for synthesizing AZTAG salts involves the co-reaction of an aluminum-containing compound, such as aluminum chlorohydrate (ACH), with a zirconium-containing compound, like zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride (ZrO(OH)Cl), in the presence of glycine.[6] The resulting solution is then heated and subsequently spray-dried to obtain the final product in powdered form.[6] This process can be adapted to produce various forms of AZTAG, including tri-, tetra-, penta-, and octachlorohydrate complexes.[6]

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of aluminum chlorohydrate (ACH).

-

Prepare an aqueous solution of zirconyl chloride (ZrOCl₂) and/or zirconyl hydroxychloride (ZrO(OH)Cl).

-

-

Reaction:

-

In a suitable reaction vessel, combine the aluminum chlorohydrate solution, the zirconyl chloride/hydroxychloride solution, and glycine powder. The molar ratio of glycine to zirconium is typically maintained between 1 and 3.[6]

-

Heat the mixture with continuous stirring. A typical heating temperature is in the range of 70-85°C.[7]

-

-

Spray Drying:

-

The resulting solution is then spray-dried to yield the final this compound glycine complex as a powder. Typical spray drying temperatures involve an inlet temperature of 185-220°C and an outlet temperature of 105-120°C.[7]

-

Logical Workflow for AZTAG Synthesis:

Caption: Generalized workflow for the synthesis of this compound Glycine complexes.

Characterization of this compound Complexes

A variety of analytical techniques are employed to characterize AZTAG complexes, ensuring their quality, efficacy, and safety. These methods are used to determine the elemental composition, polymer distribution, and structural features of the complexes.

Elemental Analysis

3.1.1. Complexometric Titration

Complexometric titration is a standard method for determining the aluminum and zirconium content in antiperspirant salts, as described in the United States Pharmacopeia (USP).[8][9][10]

Experimental Protocol for Consecutive Determination of Zirconium and Aluminum: [8]

-

Sample Preparation:

-

Accurately weigh the AZTAG sample and dissolve it in deionized water.

-

Add a few drops of xylenol orange indicator.

-

-

Zirconium Titration:

-

Aluminum Titration:

-

To the same solution, add 20 mL of an acetate (B1210297) buffer (pH 4.7) and a known excess of 0.1 M EDTA solution (15 mL).[8]

-

Back-titrate the excess EDTA with a standardized 0.05 M Bi(NO₃)₃ solution.[8]

-

The endpoint is reached when the solution color changes from yellow to purple, detectable at 574 nm.[8]

-

3.1.2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the rapid and sensitive determination of the elemental composition of AZTAG complexes.

Representative Experimental Protocol:

-

Sample Digestion:

-

Accurately weigh a solid AZTAG sample into a digestion vessel.

-

Add a mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl).

-

Digest the sample using a microwave digestion system, heating to approximately 200°C for 15 minutes.[11]

-

After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with ultrapure water.[11]

-

-

ICP-OES Analysis:

-

Calibrate the ICP-OES instrument with a series of aluminum and zirconium standards of known concentrations.

-

Introduce the prepared sample solution into the plasma.

-

Measure the emission intensities of aluminum and zirconium at their respective characteristic wavelengths.

-

Quantify the elemental concentrations in the sample based on the calibration curves.

-

Polymer Distribution Analysis

3.2.1. Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of the polymeric species in AZTAG complexes. The distribution of different sized polymers has been correlated with the antiperspirant efficacy of the material.[12]

Experimental Protocol: [12]

-

Sample Preparation:

-

Prepare a stock solution of the AZTAG salt in distilled water (e.g., a 50% w/w solution).

-

Dilute the stock solution to the desired concentration for analysis (e.g., 10%) with distilled water.

-

-

GPC Analysis:

-

Inject the diluted sample solution into the GPC system.

-

The mobile phase is typically an aqueous solution.

-

Use a column set suitable for separating water-soluble polymers.

-

A refractive index (RI) detector is commonly used.

-

The chromatogram will show several peaks corresponding to different polymer sizes.

-

Interpretation of GPC Chromatogram:

A typical GPC chromatogram of an AZTAG complex shows five distinct peaks:[12]

-

Peak 1: Larger zirconium species (>120-125 Å).

-

Peaks 2 and 3: Larger aluminum species.

-

Peak 4: Smaller aluminum species (oligomers), which are correlated with enhanced antiperspirant efficacy.

-

Peak 5,6: The smallest aluminum species.

Structural and Coordination Analysis

3.3.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the AZTAG complex and to study the coordination of glycine to the metal ions.

Representative Experimental Protocol:

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the powdered AZTAG sample with dry potassium bromide and pressing it into a transparent disk.

-

-

FTIR Analysis:

-

Acquire the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the different functional groups, such as O-H, N-H, C=O (from glycine), and metal-oxygen bonds.

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is a valuable tool for probing the coordination environment of the aluminum atoms in the complex.

Representative Experimental Protocol:

-

Sample Preparation:

-

Dissolve the AZTAG sample in a suitable solvent, such as D₂O.

-

-

²⁷Al NMR Analysis:

-

Acquire the ²⁷Al NMR spectrum on a high-field NMR spectrometer.

-

The chemical shifts in the spectrum provide information about the coordination number of the aluminum atoms (e.g., tetrahedral, octahedral).[13]

-

Characterization Workflow:

References

- 1. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 2. pascal-man.com [pascal-man.com]

- 3. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]

- 5. Research Portal [scholarworks.brandeis.edu]

- 6. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 7. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]

- 8. lcms.cz [lcms.cz]

- 9. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 10. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

The Complex Dance of Ions: An In-depth Technical Guide to the Hydrolysis Kinetics and Mechanism of Aluminum Zirconium Tetrachlorohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum Zirconium Tetrachlorohydrate and its glycine (B1666218) complexes are key active ingredients in modern antiperspirant formulations, prized for their efficacy in controlling perspiration. Their mechanism of action is intrinsically linked to their hydrolysis and subsequent polymerization within the sweat duct, forming an amorphous gel-like plug that physically obstructs sweat flow.[1][2] A thorough understanding of the hydrolysis kinetics and the intricate mechanisms involved is paramount for optimizing product performance, ensuring stability, and guaranteeing consumer safety. This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis of this compound, detailing the underlying chemical transformations, the experimental methodologies used to probe these processes, and the known kinetic parameters. While specific kinetic data for the combined aluminum-zirconium complex is scarce in publicly available literature, this guide synthesizes the extensive research on the individual hydrolysis of aluminum and zirconium salts to present a cohesive and detailed picture.

I. The Hydrolysis Mechanism: A Tale of Two Metals

The hydrolysis of this compound in aqueous solution is a complex, multi-step process involving the competitive and cooperative hydrolysis and polymerization of both aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions. The overall process is highly dependent on factors such as pH, temperature, concentration, and the presence of coordinating ligands like glycine.[3][4]

Aluminum Hydrolysis

The hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, proceeds through a series of deprotonation and polymerization steps, leading to the formation of various monomeric and polynuclear hydroxo-aluminum species.[5][6] The initial hydrolysis steps involve the formation of monomeric species:

-

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(OH)(H₂O)₅]²⁺ + H₃O⁺

-

[Al(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Al(OH)₂(H₂O)₄]⁺ + H₃O⁺

These monomeric species can then undergo condensation to form polynuclear ions, with the tridecameric Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (often denoted as Al₁₃), being a particularly stable and important species in partially neutralized aluminum solutions.[3][7] The formation of these larger polymeric species is a key step in the gelation process.

Zirconium Hydrolysis

Zirconium(IV) ions in aqueous solution are highly prone to hydrolysis, even at very low pH.[8] The chemistry is dominated by the formation of the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which consists of a square of zirconium atoms linked by double hydroxide (B78521) bridges.[8] This tetramer is a fundamental building block for further polymerization into larger zirconium-oxo-hydroxo clusters. The hydrolysis of Zr⁴⁺ is generally more rapid and occurs at lower pH values compared to Al³⁺ due to its higher charge density.

The Combined System: A Synergistic Polymerization

In an this compound solution, the hydrolysis of both metal ions occurs concurrently, leading to a complex mixture of mixed-metal polynuclear species. The presence of zirconium is thought to influence the polymerization of aluminum, potentially leading to the formation of smaller, more reactive aluminum species.[4] The co-hydrolysis results in the formation of a complex, amorphous aluminum-zirconium-hydroxo-chloride gel. The glycine in aluminum zirconium tetrachlorohydrex gly complexes acts as a buffering agent, controlling the pH during hydrolysis and preventing the premature precipitation of metal hydroxides.[4]

II. Visualizing the Hydrolysis Pathway and Experimental Workflows

To better understand the complex processes involved, the following diagrams, generated using Graphviz, illustrate the proposed hydrolysis mechanism and a typical experimental workflow for studying the kinetics.

Caption: Proposed Hydrolysis and Polymerization Pathway.

Caption: Experimental Workflow for Kinetic Analysis.

III. Quantitative Kinetic Data

| Reaction/Process | Method | Rate Constant (k) | Conditions | Reference |

| Decomposition of [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ | Stopped-flow ²⁷Al NMR | Fast, controlled by water exchange on Al³⁺ | Acidic conditions | [9] |

| Hydrolysis of AlN | Leaching tests | Varies with temperature and controlling step | 30-90 °C | [2] |

| Spontaneous hydrolysis of Al³⁺ | DFT calculations | - | Aqueous solution | [6] |

Note: The table above presents a summary of available kinetic information for related aluminum compounds. The absence of data for the mixed Al-Zr system highlights a significant area for future research.

IV. Experimental Protocols

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the hydrolysis kinetics and mechanism of this compound.

Potentiometric Titration

This technique is used to monitor the change in pH as a function of added base (e.g., NaOH) to a solution of this compound. The resulting titration curve provides information about the different stages of hydrolysis and polymerization.[1][10]

Methodology:

-

Prepare a standardized solution of this compound in deionized water.

-

Calibrate a pH electrode and meter using standard buffer solutions.

-

Place a known volume of the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

A simultaneous measurement of turbidity using a nephelometer can provide additional information on the formation of insoluble species.[10]

-

Plot the pH (and turbidity) versus the volume of NaOH added to obtain the titration curve.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR is a powerful tool for identifying and quantifying the different aluminum species present in solution during hydrolysis.[11][12][13] The chemical shift of the ²⁷Al nucleus is sensitive to its coordination environment, allowing for the differentiation of monomeric, oligomeric, and polymeric aluminum species.[11]

Methodology:

-

Prepare a series of solutions of this compound at different stages of hydrolysis (e.g., by varying the pH or reaction time).

-

Acquire ²⁷Al NMR spectra of each solution using a high-field NMR spectrometer.

-

Use an external standard (e.g., [Al(H₂O)₆]³⁺) for chemical shift referencing and quantification.

-

Deconvolute the spectra to identify the signals corresponding to different aluminum species (e.g., monomeric Al, Al₁₃).

-

Integrate the signals to determine the relative concentrations of each species over time.

-

For kinetic studies, stopped-flow NMR techniques can be employed to monitor rapid changes in speciation.[9]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the hydrolysis process by observing changes in the turbidity of the solution, which correlates with the formation and growth of polymeric and colloidal particles.[4][14] It can also be used to follow the complexation of zirconium with certain chromogenic reagents.[4]

Methodology:

-

Place a solution of this compound in a cuvette within a temperature-controlled UV-Vis spectrophotometer.

-

Initiate the hydrolysis reaction (e.g., by adding a base).

-

Monitor the change in absorbance at a fixed wavelength (e.g., in the visible range to measure turbidity) as a function of time.

-

The rate of change in absorbance can be related to the rate of particle formation.

Light Scattering Techniques

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) can provide valuable information on the size and growth of the polymeric and colloidal particles formed during hydrolysis.[15][16]

Methodology:

-

Prepare a dust-free solution of this compound.

-

Place the solution in the light scattering instrument.

-

Initiate hydrolysis and collect scattering data over time.

-

Analyze the data to determine the hydrodynamic radius (DLS) or the radius of gyration and molar mass (SLS) of the particles as they form and grow.

V. Conclusion and Future Directions

The hydrolysis of this compound is a complex process central to its function as an antiperspirant active. While the general mechanistic pathways involving the hydrolysis and polymerization of both aluminum and zirconium ions are understood, a significant knowledge gap exists regarding the specific kinetics of the combined system. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these kinetics and further elucidate the intricate interplay between the two metal ions. Future research should focus on obtaining quantitative rate constants and activation energies for the co-hydrolysis and co-polymerization reactions. Such data will be invaluable for the rational design of more effective and stable antiperspirant formulations and for advancing our fundamental understanding of the aqueous chemistry of these important metal-ion systems.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process [mdpi.com]

- 3. Chemical and structural studies of aluminium and zirconium aqueous chemistry - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 4. airccse.com [airccse.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Aluminium-27 nuclear magnetic resonance studies of the hydrolysis of aluminium(III). Part 3. Stopped-flow kinetic studies - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Potentiometric/turbidometric titration of antiperspirant actives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of UV/Vis Spectroscopy in Characterization and Catalytic Activity of Noble Metal Nanoparticles Fabricated in Responsive Polymer Microgels: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Static Light Scattering Monitoring and Kinetic Modeling of Polyacrylamide Hydrogel Synthesis [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Aluminum Zirconium Tetrachlorohydrate Glycine Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques employed in the characterization of aluminum zirconium tetrachlorohydrate glycine (B1666218) (AZG) compounds. These complex inorganic polymers are the active ingredients in many antiperspirant products, and their efficacy is intrinsically linked to their chemical structure and molecular size distribution. This document details the experimental protocols for key analytical methods and presents quantitative data to aid in the research and development of these compounds.

Introduction to this compound Glycine Complexes

This compound glycine is a complex mixture of monomeric and polymeric Al³⁺ and Zr⁴⁺ ions with hydroxide, chloride, and glycine.[1] The general structure can be described as a derivative of this compound where some of the water molecules have been displaced by glycine or its salts.[2] These compounds function as antiperspirants by forming a temporary plug within the sweat duct, physically blocking the flow of sweat.[1] The efficacy of these complexes is highly dependent on the size and composition of the various polymeric species present.[3] Therefore, detailed characterization is crucial for quality control and the development of more effective formulations.

Analytical Techniques for Characterization

A multi-faceted analytical approach is required to fully characterize the complex nature of AZG compounds. This typically involves a combination of spectroscopic and chromatographic techniques to determine the elemental composition, speciation of aluminum, and the molecular size distribution of the polymeric components.

Elemental Analysis: Complexometric Titration

Complexometric titration is a standard method for the quantitative determination of aluminum and zirconium content in AZG complexes.[4][5] This technique allows for the sequential determination of both metals in a single sample.

-

Sample Preparation: Accurately weigh a sample of the AZG compound and dissolve it in distilled water.

-

Zirconium Titration:

-

Add a xylenol orange indicator to the sample solution.

-

Adjust the pH of the solution to 1 with a suitable buffer.[4]

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) of a known concentration (e.g., 0.05 M).[4][6]

-

The endpoint is observed as a color change from pink to yellow, which can be detected visually or with an optical sensor at a wavelength of 574 nm.[4]

-

-

Aluminum Titration:

-

To the same solution, add an excess of the standardized EDTA solution.

-

Adjust the pH to approximately 4.7 with an acetate (B1210297) buffer.[4]

-

Heat the solution to boiling for 2-3 minutes to ensure the complete complexation of aluminum with EDTA, then cool to room temperature.[6]

-

Add a ferrocyanide/ferricyanide solution and a 3,3'-dimethylnaphthidine indicator.[6]

-

Back-titrate the excess EDTA with a standardized zinc solution (e.g., 0.05 M) until the color changes to pink.[4][6] Alternatively, a back-titration with a bismuth nitrate (B79036) solution (e.g., 0.05 mol/L) can be performed, with the endpoint detected as a color change from yellow to purple at 574 nm.[1][4]

-

-

Calculations: The concentrations of zirconium and aluminum are calculated based on the volumes of the titrants used and their known concentrations.

This workflow is visualized in the following diagram:

Spectroscopic Analysis

27Al NMR spectroscopy is a powerful tool for probing the local chemical environment of aluminum atoms within the polymeric structures of AZG complexes.[7] It provides information on the coordination number of aluminum and can distinguish between different aluminum species.

Key Observations from 27Al NMR:

-

The chemical shift in 27Al NMR is correlated with the coordination number of the aluminum atom. Hexa-coordinated aluminum species typically resonate in the higher field region (-30 to 30 ppm), while tetra-coordinated species are found at lower fields (around 60-80 ppm).[8]

-

In the analysis of activated aluminum-zirconium antiperspirant salts, specific chemical shifts have been identified to characterize the degree of depolymerization. At least 10% of aluminum species are observed at a chemical shift of approximately 0 ppm, and at least 2% are found at about 63 ppm.[7] The signal at 63 ppm is attributed to the central tetra-coordinated AlO₄ in the ε-isomer of the Al₁₃ tridecamer.[8]

Experimental Protocol Overview for 27Al NMR: [7]

-

Sample Preparation: Dissolve the aluminum-zirconium antiperspirant salt in deuterated water (D₂O) to form a solution of approximately 10% by weight immediately before the measurement.

-

Instrumentation: Data can be collected using a high-field NMR spectrometer, such as a Varian Inova 400 instrument operating at 104.2 MHz for 27Al.

-

Data Acquisition: Acquire the 27Al NMR spectrum. The reference compound is typically a 1.1 M solution of Al(NO₃)₃ in D₂O, which is set to 0 ppm.[9]

Table 1: 27Al NMR Chemical Shifts for Aluminum Species in Antiperspirants

| Chemical Shift (ppm) | Assignment | Reference |

| ~ 0 | Monomeric and less polymerized hexa-coordinated Al species | [7] |

| ~ 63 | Tetra-coordinated Al in more depolymerized aluminum species (e.g., ε-Al₁₃) | [7][8] |

The relationship between the observed chemical shifts and the degree of polymerization is depicted below:

FTIR spectroscopy is primarily used for the qualitative identification of components within the AZG formulation, such as the glycine and any glycol solvents present.[10][11]

Experimental Protocol for Identification of Propylene (B89431) Glycol: [10]

-

Sample Preparation:

-

To 2 g of the AZG solution, add approximately 10 mL of isopropyl alcohol.

-

Mix the solution and filter it.

-

Evaporate the filtrate to about 1 mL on a steam bath.

-

-

Data Acquisition:

-

Prepare a thin film of the concentrated solution on a silver chloride (AgCl) disk.

-

Acquire the IR spectrum.

-

-

Analysis: The resulting spectrum is compared to a reference spectrum of propylene glycol. The presence of characteristic maxima at the same wavelengths confirms the presence of propylene glycol.

Raman spectroscopy can provide complementary information to FTIR, particularly for studying the inorganic backbone of the Al-Zr-O complexes. It is sensitive to the vibrations of the metal-oxygen bonds and can be used to characterize the structure of the polymeric network.

General Experimental Setup for Raman Spectroscopy: [12][13]

-

Light Source: A laser, such as a frequency-doubled Nd:YAG laser (532 nm), is used as the excitation source.

-

Sample Holder: Liquid or solid samples can be placed in a suitable container, such as an NMR tube.

-

Spectrometer: The scattered light is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman spectrum reveals vibrational modes characteristic of the molecular structure.

Molecular Size Distribution: Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a critical technique for determining the molecular weight distribution of the polymeric species in AZG compounds.[3][14] The separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting first.

Key Findings from SEC Analysis:

The chromatogram of an AZG solution is typically characterized by several peaks or "bands," each corresponding to a different range of molecular weights.[3][14][15]

Table 2: SEC Bands and Corresponding Species in AZG Compounds

| SEC Band/Peak | Corresponding Species | Significance | References |

| 1 | Larger Zirconium species (> 120-125 Å) | Indicates the degree of zirconium polymerization. | [3] |

| 2 and 3 | Larger and medium-sized Aluminum species | Reflects the overall polymerization of aluminum. | [3][14] |

| 4 | Smaller Aluminum species (oligomers) | Correlated with enhanced antiperspirant efficacy. | [3][14] |

| 5, 6 | Smallest Aluminum species (monomers, dimers) | Represents the most depolymerized form of aluminum. | [3] |

An increase in the relative area of Band IV is generally associated with a more "activated" and efficacious antiperspirant salt.[7]

Experimental Protocol Overview for SEC: [3][7]

-

Sample Preparation: Dissolve the AZG sample in an appropriate aqueous mobile phase.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) system equipped with a size exclusion column (e.g., Phenominex) and a refractive index (RI) detector is used.

-

Data Acquisition and Analysis: The sample is injected into the column, and the elution profile is recorded. The relative areas of the different bands are calculated to determine the polymer distribution.

The following diagram illustrates the relationship between the different analytical techniques used to characterize AZG compounds.

Conclusion

The comprehensive analysis of this compound glycine compounds requires the application of multiple analytical techniques. Complexometric titration provides essential quantitative data on the elemental composition. 27Al NMR spectroscopy offers detailed insights into the speciation and coordination of aluminum, which is crucial for understanding the depolymerization state of the active ingredient. Size Exclusion Chromatography is indispensable for determining the molecular size distribution of the polymeric species, a key predictor of antiperspirant efficacy. FTIR and Raman spectroscopy serve as valuable tools for the qualitative identification of organic components and for probing the inorganic structural framework. The integrated use of these methods enables a thorough characterization of AZG complexes, facilitating the development of improved and more effective antiperspirant formulations.

References

- 1. metrohm.com [metrohm.com]

- 2. Aluminum Zirconium Tetrachlorohydrex Gly [doi.usp.org]

- 3. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]

- 4. lcms.cz [lcms.cz]

- 5. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]

- 6. titrations.info [titrations.info]

- 7. US7060258B2 - Method of making aluminum-zirconium antiperspirant of enhanced efficacy - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 10. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 13. mdpi.com [mdpi.com]

- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 15. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Aluminum Zirconium Tetrachlorohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum zirconium tetrachlorohydrate and its glycine (B1666218) complexes are key active ingredients in many antiperspirant formulations. Understanding their thermal stability and decomposition pathways is crucial for product development, safety assessment, and manufacturing processes. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of this compound. Due to the limited availability of specific experimental data in the public domain for this exact compound, this guide draws upon established principles of inorganic chemistry and the known thermal behavior of related hydrated metal chlorides, such as aluminum chloride hexahydrate and various zirconium salts. The proposed pathways are intended to serve as a predictive framework for researchers in the field.

Introduction

This compound is a complex inorganic salt with the general formula AlₓZr(OH)ᵧCl₂·nH₂O. In commercial applications, it is often complexed with glycine (termed aluminum zirconium tetrachlorohydrex gly) to reduce acidity and potential skin irritation. The thermal decomposition of this compound is a multi-step process involving dehydration, dehydrochlorination, and ultimately the formation of a mixed metal oxide residue. These processes are critical to understand as they can be influenced by manufacturing conditions, storage, and interaction with other formulation components.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several key stages upon heating. These stages involve the sequential loss of water molecules, the release of hydrogen chloride, and the final conversion to a stable metal oxide composite.

Dehydration

The initial phase of decomposition involves the loss of loosely bound and coordinated water molecules. This process typically occurs in multiple, often overlapping, steps at relatively low temperatures, generally between 100 °C and 250 °C. The exact temperatures and mass losses are dependent on the specific hydration state of the starting material.

-

Step 1a: Loss of Free and Loosely Bound Water: Surface-adsorbed and interstitial water is removed at lower temperatures.

-

Step 1b: Loss of Coordinated Water: Water molecules directly coordinated to the aluminum and zirconium ions are lost at higher temperatures. This process may be accompanied by initial hydrolysis reactions.

Dehydrochlorination and Hydrolysis

Following dehydration, further heating leads to the removal of chlorine in the form of hydrogen chloride (HCl). This process is often coupled with hydrolysis, where remaining coordinated water or hydroxyl groups react to form metal-oxygen bonds and release HCl. This stage is expected to occur at intermediate temperatures, likely in the range of 250 °C to 500 °C. The polymeric nature of the aluminum and zirconium hydroxides will influence the specific temperatures and products of this stage.

Formation of Metal Oxides

At higher temperatures, typically above 500 °C, the intermediate oxychloride species undergo final decomposition to form a stable mixed metal oxide residue. The final products are expected to be a composite of aluminum oxide (Al₂O₃) and zirconium dioxide (ZrO₂). The crystallinity and specific phases of these oxides will depend on the final temperature and the heating rate.

Below is a diagram illustrating the proposed logical relationship of the thermal decomposition process.

Experimental Protocols

A combination of thermoanalytical techniques is essential for the detailed characterization of the thermal decomposition of this compound. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful technique to quantify mass loss as a function of temperature while simultaneously identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to a quadrupole mass spectrometer via a heated capillary transfer line.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

TGA Parameters:

-

Temperature Program: Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

MS Parameters:

-

Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-100 amu to detect expected fragments of water (m/z 18) and hydrogen chloride (m/z 36, 38).

-

Ionization Mode: Electron impact (EI) at 70 eV.

-

-

Data Analysis: The TGA data will provide quantitative information on mass loss at different temperature ranges, while the MS data will identify the corresponding evolved gases.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, providing information on endothermic and exothermic processes.

-

Instrumentation: A heat-flux or power-compensation DSC.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be made in the lid to allow for the escape of volatiles. An empty, sealed pan is used as a reference.

-

DSC Parameters:

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and dehydrochlorination, and potentially exothermic peaks related to crystallization or phase transitions of the resulting oxides.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases of the solid material at different stages of decomposition.

-

Instrumentation: A powder X-ray diffractometer with a high-temperature stage.

-

Sample Preparation: The sample is placed on the sample holder of the high-temperature stage.

-

In-situ PXRD Parameters:

-

Temperature Program: Collect diffraction patterns at various temperatures (e.g., room temperature, 200 °C, 400 °C, 600 °C, 800 °C, and 1000 °C) after an appropriate soaking time at each temperature.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: 2θ from 10° to 80°.

-

-

Data Analysis: The diffraction patterns are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present at each temperature, tracking the transformation from the hydrated salt to the final oxide products.

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Solubility Profile of Aluminum Zirconium Tetrachlorohydrate in Cosmetic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of Aluminum Zirconium Tetrachlorohydrate Glycinate (AZG), a common active ingredient in antiperspirant products. Due to the limited availability of specific quantitative solubility data in open literature, this document outlines the known qualitative solubility in various cosmetic solvents and presents a comprehensive, standardized experimental protocol for determining the empirical solubility of AZG in complex cosmetic bases. This guide is intended to provide researchers, formulators, and drug development professionals with a foundational understanding and practical framework for incorporating AZG into novel and existing cosmetic formulations.

Introduction

This compound Glycinate is a key active ingredient in modern antiperspirant formulations, functioning by forming a temporary plug within the sweat duct to reduce perspiration. The efficacy and aesthetic properties of a cosmetic product containing AZG are highly dependent on its formulation. A critical factor in formulation development is the solubility of the active ingredient in the cosmetic base. Proper solubilization or dispersion of AZG is essential for product stability, bioavailability, and overall performance. This guide addresses the solubility of AZG in common cosmetic vehicles and provides a detailed methodology for its quantitative assessment.

Solubility of this compound Glycinate

This compound Glycinate is a complex inorganic salt. Its solubility is largely dictated by the polarity of the solvent. Based on available data, the solubility profile can be summarized as follows.

Data Presentation: Qualitative Solubility

| Solvent/Cosmetic Base Component | Type | Qualitative Solubility | Source(s) |

| Water | Hydrophilic | Soluble | [1][2][3] |

| Glycerol (Glycerin) | Hydrophilic Polyol | Soluble | [1] |

| Propylene Glycol | Hydrophilic Polyol | Soluble | [2] |

| Dipropylene Glycol | Hydrophilic Polyol | Soluble | [2] |

| Ethanol | Alcohol | Soluble | [1][4] |

| Cosmetic Oils (e.g., Mineral Oil, Dimethicone) | Lipophilic | Insoluble (typically used in suspension) | Inferred from use in suspension formulations |

| Emulsions (Creams, Lotions) | Mixed Phase | Variable (depends on the continuous phase and emulsifier system) | General formulation knowledge |

| Anhydrous Bases (Sticks, Soft Solids) | Lipophilic | Insoluble (dispersed solid) | General formulation knowledge |

Experimental Protocol for Solubility Determination in a Cosmetic Base

The following is a detailed protocol for determining the saturation solubility of this compound Glycinate in a semi-solid cosmetic base (e.g., a cream or ointment). This method is adapted from general best practices for solubility determination of active pharmaceutical ingredients (APIs) in topical formulations.

Principle

An excess of the active ingredient is added to the cosmetic base. The mixture is then subjected to controlled agitation and temperature until equilibrium is reached. The undissolved solid is separated from the saturated liquid/semi-solid phase, and the concentration of the dissolved active in the clear supernatant/filtrate is determined using a suitable analytical method.

Materials and Equipment

-

This compound Glycinate powder

-

Cosmetic base to be tested

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

High-speed centrifuge with temperature control

-

Syringes and filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or an Inductively Coupled Plasma (ICP) spectrometer for aluminum and zirconium analysis.

-

Volumetric flasks and pipettes

-

Appropriate solvents for extraction and mobile phase

Methodology

-

Preparation of Samples:

-

Accurately weigh a known amount of the cosmetic base into multiple centrifuge tubes.

-

Add an excess amount of this compound Glycinate to each tube. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

-

Seal the tubes to prevent solvent evaporation.

-

-

Equilibration:

-

Place the tubes in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 32°C to simulate skin temperature).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for a sufficient time to achieve a clear separation of the undissolved solid from the liquid/semi-solid phase.

-

Carefully collect an aliquot of the clear supernatant. For highly viscous bases, filtration using a syringe filter may be necessary.

-

-

Sample Analysis:

-

Accurately weigh the collected supernatant.

-

Extract the dissolved this compound Glycinate from the supernatant using a suitable solvent in which the active is freely soluble but the base has limited solubility.

-

Dilute the extract to a known volume.

-

Analyze the concentration of aluminum and/or zirconium in the diluted extract using a validated analytical method (e.g., HPLC or ICP).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound Glycinate.

-

-

Calculation:

-

Determine the concentration of the active in the extract from the calibration curve.

-

Calculate the saturation solubility in the cosmetic base, typically expressed in mg/g or % (w/w).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the saturation solubility of AZG.

Logical Relationship in an Antiperspirant Formulation

Caption: Logical relationship of components in a typical AZG antiperspirant formulation.

References

Quantum Chemical Insights into Aluminum Zirconium Tetrachlorohydrate Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum Zirconium Tetrachlorohydrate (AZCH) complexes are key active ingredients in modern antiperspirant formulations. Their efficacy is intrinsically linked to their complex polymeric structures and their behavior upon interaction with sweat. Understanding these structures at a molecular level is crucial for the rational design of more effective and stable antiperspirant agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structures of AZCH, focusing on the prevalent aluminum and zirconium species. It details recommended computational methodologies, summarizes key structural data from both theoretical and experimental studies, and outlines common experimental protocols for synthesis and characterization.

Introduction to this compound (AZCH)

AZCH is a general term for a group of water-soluble, polymeric complexes containing aluminum, zirconium, chloride, and hydroxide (B78521) ions. In cosmetic applications, these are often complexed with an amino acid, typically glycine (B1666218), to form aluminum zirconium tetrachlorohydrex gly.[1] These complexes function by forming a temporary, gel-like plug within the sweat ducts, thereby reducing the flow of perspiration to the skin's surface.[1]

The primary aluminum species in these formulations is understood to be the polyoxocation [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, commonly known as the Al₁₃ Keggin ion.[2][3] This ion consists of a central, tetrahedrally coordinated aluminum atom surrounded by twelve octahedrally coordinated aluminum atoms.[4] The zirconium component is typically derived from zirconium(IV) oxychloride (ZrOCl₂), which in aqueous solution forms tetrameric structures like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. The overall AZCH structure is a complex aggregation of these aluminum and zirconium polymers, stabilized by chloride ions and glycine.

Quantum Chemical Calculation Methodologies

Due to the complexity and polymeric nature of AZCH, direct quantum chemical calculations on the entire structure are computationally prohibitive. A common and effective approach is to model the fundamental building blocks, such as the Al₁₃ Keggin ion and smaller zirconium hydroxide species, and their interactions.

Recommended Computational Protocol

Density Functional Theory (DFT) is the most widely used method for studying such systems, offering a good balance between accuracy and computational cost.[5][6][7] A robust protocol for geometry optimization and electronic structure calculation of AZCH components is outlined below. This protocol is a synthesis of methodologies reported for aluminum hydrolysis, Al₁₃ Keggin ions, and related metal-oxo clusters.[8][9]

Computational Workflow for AZCH Species Analysis

Caption: A general workflow for the quantum chemical analysis of AZCH constituent structures.

Table 1: Recommended DFT Calculation Parameters

| Parameter | Recommendation | Rationale & Notes |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for large molecular systems.[10] |

| Functional | B3LYP (Hybrid GGA) or PBE (GGA) | B3LYP is widely used and provides reliable geometries and energies. PBE is computationally less demanding and also performs well.[11] |

| Basis Set | 6-31G(d,p) or larger (e.g., def2-TZVP) | A double-zeta basis set with polarization functions is essential for accurately describing the bonding in metal complexes.[9] |

| Solvent Model | Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM) | Essential for modeling these species in aqueous solution, as solvent has a significant effect on structure and reactivity.[7] |

| Software | Gaussian, TURBOMOLE, or similar | Standard quantum chemistry software packages that implement the aforementioned methods. |

Structural and Spectroscopic Data

The primary building block of the aluminum component in AZCH is the Al₁₃ Keggin ion. Its structure has been characterized by both experimental methods and computational calculations.

Table 2: Key Structural Parameters of the ε-Al₁₃ Keggin Ion

| Parameter | DFT Calculated Value (Å) | Experimental (XRD) Value (Å) |

| Al(tetrahedral)-O Bond Length | 1.83 - 1.85 | ~1.84 |

| Al(octahedral)-O Bond Length (bridging) | 1.95 - 2.05 | ~1.98 - 2.08 |

| Al(octahedral)-O(H₂) Bond Length | 2.00 - 2.10 | ~2.05 - 2.15 |

Note: Calculated values are typical ranges from DFT studies (e.g., using B3LYP/6-31G(d,p)) and may vary slightly based on the specific level of theory and solvent model used. Experimental values are generalized from single-crystal XRD data.[8]

Table 3: Spectroscopic Data for Aluminum Species

| Technique | Species | Key Signature / Chemical Shift (ppm) |

| ²⁷Al NMR | [Al(H₂O)₆]³⁺ (monomer) | ~0 ppm |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ (dimer) | ~5.2 ppm | |

| Al₁₃ Keggin Ion (tetrahedral Al) | ~62.5 - 63.0 ppm | |

| Al₁₃ Keggin Ion (octahedral Al) | Broad signal, often difficult to resolve |

Note: Chemical shifts are referenced to [Al(H₂O)₆]³⁺. The broadness of signals for polymeric species is due to the quadrupolar nature of the ²⁷Al nucleus and the asymmetry of the chemical environment.[12][13]

Experimental Protocols

Synthesis of Aluminum Zirconium Tetrachlorohydrex Glycine

A common industrial method involves the co-hydrolysis of aluminum and zirconium sources in the presence of glycine.

Synthesis Pathway

Caption: A simplified workflow for the synthesis of AZCH-Glycine complexes.

Protocol:

-

Reaction Mixture Preparation: An aqueous solution of aluminum chlorohydrate (ACH) is combined with a solution of zirconium oxychloride (ZrOCl₂) and/or zirconium hydroxychloride (ZrO(OH)Cl).[14]

-

Addition of Glycine: Solid glycine is added to the aluminum-zirconium solution. The glycine to zirconium molar ratio is typically maintained between 1 and 3.[14]

-

Reaction: The mixture is heated to facilitate the reaction and the formation of the complex.

-

Drying: The final solution is typically spray-dried to obtain the aluminum zirconium tetrachlorohydrex glycine complex as a fine powder.[14]

Characterization Methods

4.2.1. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy ²⁷Al NMR is a powerful tool for identifying the coordination environment of aluminum in solution.[15]

-

Sample Preparation: A known concentration of the AZCH sample is dissolved in D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 11.7 T) is used.[15]

-

Data Acquisition: A simple one-pulse experiment is typically sufficient. A short pulse width (e.g., π/12 tipping angle) and a sufficient relaxation delay (e.g., 5 seconds) are used to acquire the free induction decay (FID).[15]

-

Analysis: The resulting spectrum is analyzed for chemical shifts, which are indicative of the aluminum coordination (e.g., ~0 ppm for octahedral [Al(H₂O)₆]³⁺, ~62.5 ppm for the central tetrahedral Al in the Al₁₃ Keggin ion).[13]

4.2.2. X-ray Diffraction (XRD) Powder XRD is used to analyze the crystalline structure of the final AZCH powder.

-

Sample Preparation: The powdered AZCH sample is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.[16][17]

-

Data Acquisition: The diffraction pattern is recorded over a 2θ range (e.g., 10° to 80°).[16]

-

Analysis: The positions and intensities of the diffraction peaks are compared to known patterns of potential constituents (e.g., Al and Zr oxides/hydroxides) to identify the phases present. The peak broadening can also provide information on the average crystallite size using the Scherrer equation.[18]

Hydrolysis and Polymerization Pathways

The formation of the active polymeric species in AZCH is governed by the hydrolysis of Al³⁺ and Zr⁴⁺ ions in water.

Hydrolysis and Polymerization of Al³⁺ and Zr⁴⁺ dot digraph "Hydrolysis_Polymerization" { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Simplified Hydrolysis and Polymerization Pathways", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation mechanism of an Al13 Keggin cluster in hydrated layered polysilicates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Density functional theory study of the aluminium(iii) hydrolysis in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 13. mdpi.com [mdpi.com]

- 14. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]

- 15. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 16. mdpi.com [mdpi.com]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. ijstm.com [ijstm.com]

Elucidating the Polymeric Species in Aluminum Zirconium Tetrachlorohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum Zirconium Tetrachlorohydrate (AZT), a key active ingredient in modern antiperspirant technologies, is a complex mixture of monomeric and polymeric aluminum and zirconium species. The efficacy and stability of AZT are intrinsically linked to the size and distribution of these polymeric entities. This technical guide provides a comprehensive overview of the analytical methodologies employed to characterize these complex species, including detailed experimental protocols for Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy, and complexometric titrations. Quantitative data on the distribution of polymeric species are presented, and the underlying hydrolysis and polymerization pathways are illustrated to provide a deeper understanding of the chemistry of AZT.

Introduction

This compound Glycine complexes (AZG), of which this compound is a primary example, are widely used as active ingredients in antiperspirant products.[1] Their mechanism of action relies on the formation of a colloidal "plug" within the sweat gland, which physically obstructs the flow of sweat to the skin surface.[1] This plug is formed through the hydrolysis and polymerization of the aluminum and zirconium salts upon contact with sweat.[2] The size and nature of the polymeric species present in the AZT raw material are critical determinants of its antiperspirant efficacy, with smaller, more mobile species generally considered to be more effective.[3]

The characterization of these polymeric species is challenging due to their complex and dynamic nature. A combination of analytical techniques is required to elucidate the distribution of different sized polymers and to understand the chemical environment of the metal centers. This guide details the primary methods used for this purpose.

Characterization of Polymeric Species by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution. In the context of AZT, SEC is used to separate the various polymeric aluminum and zirconium species, providing a "fingerprint" of the polymer distribution.[3]

Polymeric Species Distribution

SEC analysis of a typical Aluminum Zirconium Tetrachlorohydrex Glycine (AZG) salt reveals a series of peaks, each corresponding to a different size fraction of polymeric species. These are commonly categorized into five main groups[3]:

-

Peak 1: Larger Zirconium species.

-

Peaks 2 & 3: Larger Aluminum species.

-

Peak 4: Smaller Aluminum species (oligomers), which have been correlated with enhanced antiperspirant efficacy.[3]

-

Peak 5,6: The smallest Aluminum species.

The relative abundance of these peaks is a critical quality attribute of the AZT material. A higher proportion of Peak 4 is generally desirable for improved performance. The distribution can also change over time as the material ages, with a tendency for smaller species to polymerize into larger ones.[3]

Quantitative Data Presentation

The following table summarizes the retention times and peak area percentages for the different polymeric species in a representative Aluminum Zirconium Glycine salt (Rezal 36-G), both freshly prepared and after aging. This data illustrates the distribution of the species and the changes that occur over time.

| Peak ID | Description | Fresh Sample Retention Time (min) | Fresh Sample Peak Area (%) | Aged Sample (3 months) Retention Time (min) | Aged Sample (3 months) Peak Area (%) |

| 1 | Larger Zr Species | 8.5 | 10.0 | 8.5 | 15.0 |

| 3 | Larger Al Species | 9.5 | 20.0 | 9.5 | 20.0 |

| 4 | Smaller Al Species | 10.5 | 40.0 | 10.5 | 35.0 |

| 5,6 | Smallest Al Species | 11.5 | 30.0 | 11.5 | 30.0 |

Data adapted from patent WO1999021528A2.[3]

Experimental Protocols

Size Exclusion Chromatography (SEC) for Polymeric Species Analysis

This protocol outlines the method for separating and quantifying the polymeric species in an AZG salt.[3]

Instrumentation:

-

Waters® 600 analytical pump and controller

-

Rheodyne® 7725I injector

-

Waters® Protein-Pak® 125 column

-

Waters® 410 Differential Refractometer detector

-

Data analysis software (e.g., Waters® Millennium 2J)

Chromatographic Conditions:

-

Mobile Phase: 5.56 mM nitric acid

-

Flow Rate: 0.70 ml/min

-

Injection Volume: 2.0 µL

-

Sample Preparation: A 10% solution of the AZG salt is prepared in distilled water.[3]

Procedure:

-

Prepare the mobile phase and equilibrate the SEC system until a stable baseline is achieved.

-

Prepare the AZG sample solution.

-

Inject the sample onto the column.

-

Acquire the chromatogram for a sufficient duration to allow all species to elute.

-

Integrate the peaks in the chromatogram to determine the retention time and peak area for each of the five major species groups.

Complexometric Titration for Aluminum and Zirconium Content

This method allows for the quantitative determination of the total aluminum and zirconium content in the AZT material.[4]

Reagents and Equipment:

-

EDTA solution (0.1 mol/L)

-

Bismuth nitrate (B79036) solution (0.05 mol/L)

-

Xylenol orange indicator

-

pH 1 buffer solution

-

Acetate (B1210297) buffer (pH 4.7)

-

Automated titrator with a photometric sensor (e.g., OMNIS Titrator with Optrode at 574 nm)

Procedure for Zirconium Determination:

-

Accurately weigh a sample of the AZT and dissolve it in water.

-

Add a drop of xylenol orange indicator.

-

Adjust the pH of the solution to 1 with the pH 1 buffer solution.

-

Titrate the solution directly with 0.1 mol/L EDTA. The endpoint is reached when the solution color changes from pink to yellow.[5]

Procedure for Aluminum Determination:

-

To the solution from the zirconium titration, add 20 mL of acetate buffer (pH 4.7) and a known excess of 15 mL of 0.1 mol/L EDTA.

-

Back-titrate the excess EDTA with 0.05 mol/L bismuth nitrate. The endpoint is reached when the solution color changes from yellow to purple.[5]

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy

27Al NMR is a valuable tool for probing the coordination environment of the aluminum atoms within the various polymeric species. Different aluminum species will have distinct chemical shifts.

Instrumentation:

-

High-field NMR spectrometer (e.g., Bruker MSL-400)

-

Solid-state NMR probe with magic-angle spinning (MAS) capabilities

Typical Experimental Parameters:

-

Reference Compound: 1.1 M Al(NO3)3 in D2O.[6]

-

Spinning Rate: 4 kHz[7]

-

Pulse Sequence: Single-pulse excitation

-

Pulse Duration: 1 µs (corresponding to a 9° flip angle)[7]

-

Acquisition Delay: 6 µs[7]

-

Recycle Delay: 1 s[7]

Sample Preparation:

-

The solid AZT powder can be packed directly into a zirconia rotor for solid-state NMR analysis.

Data Interpretation:

-

The 27Al NMR spectrum of AZT typically shows two main resonances:

-

A peak around 63 ppm is attributed to the central aluminum atom in the Keggin-ion-like Al13 polymer, which is in a tetrahedral coordination environment.

-

A broader peak near 0 ppm corresponds to octahedrally coordinated aluminum atoms in various other polymeric and monomeric species.[8]

-

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for the characterization of AZT and the proposed hydrolysis and polymerization pathway.

Caption: Experimental workflow for the characterization of AZT.

Caption: Proposed hydrolysis and polymerization pathway of AZT.

Conclusion

The characterization of the polymeric species in this compound is a multifaceted analytical challenge that requires a combination of techniques. Size Exclusion Chromatography provides crucial information on the distribution of different sized polymers, which is directly related to the antiperspirant efficacy of the material. Complexometric titrations offer a robust method for determining the elemental composition, while 27Al NMR spectroscopy provides valuable insights into the coordination chemistry of the aluminum species. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with these complex and important active ingredients. A thorough understanding of the polymeric nature of AZT is essential for the development of more effective and stable antiperspirant formulations.

References

- 1. [PDF] Studies on the mechanism of hydrolysis and polymerization of aluminum salts in aqueous solution: Correlations between the Core-links model and Cage-like Keggin-Al13 model | Semantic Scholar [semanticscholar.org]

- 2. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. EP1292274A2 - Method of making enhanced efficacy antiperspirant actives - Google Patents [patents.google.com]

- 7. pascal-man.com [pascal-man.com]

- 8. parchem.com [parchem.com]

Role of glycine in the coordination chemistry of aluminum zirconium tetrachlorohydrate

An In-depth Technical Guide on the Role of Glycine (B1666218) in the Coordination Chemistry of Aluminum Zirconium Tetrachlorohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound glycine (AZCH-Gly) is a key active ingredient in modern antiperspirant formulations. This technical guide delves into the intricate role of glycine in the coordination chemistry of this complex inorganic polymer system. While the precise structural elucidation of this amorphous and polymeric mixture remains a challenge, this document synthesizes the available scientific literature to provide a comprehensive understanding of glycine's function. It is established that glycine serves as a crucial buffering agent, mitigating the acidity of the aluminum and zirconium salts, thereby reducing skin irritation. Furthermore, glycine plays a pivotal role in preventing the polymerization and precipitation of the metal-h-ydroxo complexes, stabilizing the smaller, more efficacious species that are critical for the formation of an effective plug in the eccrine sweat duct. This guide presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved in the synthesis and mechanism of action of AZCH-Gly.

Introduction

Aluminum-based salts have been the cornerstone of antiperspirant technology for over a century. The evolution of these compounds has been driven by the need to enhance efficacy while minimizing skin irritation. The introduction of zirconium to aluminum chlorohydrate formulations led to a significant improvement in antiperspirant activity. However, the inherent acidity of these aluminum-zirconium salts presented challenges. The addition of the amino acid glycine to these formulations marked a significant advancement, leading to the development of this compound glycine complexes.

Glycine (NH₂CH₂COOH) is the simplest amino acid and exists as a zwitterion (⁺NH₃CH₂COO⁻) in the solid state and at physiological pH. Its ability to coordinate with metal ions through both its carboxylate and amino groups makes it an effective ligand in the complex aqueous chemistry of aluminum and zirconium. This guide will explore the multifaceted role of glycine in the coordination chemistry of AZCH-Gly, focusing on its impact on speciation, stability, and ultimately, antiperspirant efficacy.

The Role of Glycine in Coordination and Stabilization

The primary function of glycine in AZCH-Gly complexes is twofold: buffering and stabilization against polymerization.

-

Buffering Action: The hydrolysis of Al³⁺ and Zr⁴⁺ ions in aqueous solution generates protons (H⁺), leading to a highly acidic environment. This acidity can cause significant skin irritation and degradation of clothing. Glycine, with its amino group, acts as a Brønsted-Lowry base, accepting protons and thereby buffering the pH of the formulation.

-

Prevention of Polymerization: The efficacy of AZCH-Gly as an antiperspirant is largely dependent on the size of the aluminum and zirconium polymeric species. Smaller, less polymerized species are more effective at diffusing into the sweat duct and forming an obstructive plug.[1] In aqueous solutions, aluminum and zirconium hydroxo complexes have a strong tendency to polymerize into larger, less effective, and potentially insoluble species. Glycine coordinates to the aluminum and zirconium centers, acting as a ligand that blocks sites for olation (the formation of M-O-M bridges), thereby inhibiting uncontrolled polymerization and stabilizing the smaller, more active polymeric species.[2] This stabilization is crucial during both the synthesis of the active ingredient and its shelf life in a formulated product.

The coordination of glycine to the metal centers is complex and can occur in several modes. It is believed that the carboxylate group of glycine displaces water molecules or hydroxide (B78521) ions from the coordination sphere of the aluminum and zirconium ions.[2][3]

Quantitative Data

While detailed thermodynamic data for the complex mixture of AZCH-Gly is scarce in the public domain, some relevant quantitative information has been reported.

Elemental Ratios

The United States Pharmacopeia (USP) specifies the acceptable atomic ratios for this compound glycine.[1][4] These ratios are critical for ensuring the safety and efficacy of the antiperspirant active.

| Parameter | Atomic Ratio Range | Reference |

| Aluminum to Zirconium (Al:Zr) | 2.0:1 to 5.99:1 | [1][4] |